molecular formula C11H17NO2 B13485033 Tert-butyl cyclopropyl(prop-2-yn-1-yl)carbamate CAS No. 918422-86-3

Tert-butyl cyclopropyl(prop-2-yn-1-yl)carbamate

Cat. No.: B13485033
CAS No.: 918422-86-3
M. Wt: 195.26 g/mol
InChI Key: NPYLASUMIHNVPG-UHFFFAOYSA-N
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Description

Tert-butyl cyclopropyl(prop-2-yn-1-yl)carbamate is a chemical compound with the molecular formula C11H17NO2. It is used primarily in research and development settings, particularly in the fields of chemistry and pharmaceuticals. The compound features a tert-butyl group, a cyclopropyl ring, and a prop-2-yn-1-yl group, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl cyclopropyl(prop-2-yn-1-yl)carbamate typically involves the reaction of cyclopropylamine with tert-butyl chloroformate and propargyl bromide. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert conditions to prevent moisture from interfering with the reaction .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade solvents and reagents to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cyclopropyl(prop-2-yn-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl cyclopropyl(prop-2-yn-1-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry reactions.

    Biology: Employed in the study of enzyme inhibitors and as a probe for biochemical pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl cyclopropyl(prop-2-yn-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The prop-2-yn-1-yl group allows for click chemistry reactions, facilitating the attachment of various functional groups to the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl cyclopropyl(prop-2-yn-1-yl)carbamate is unique due to its combination of a cyclopropyl ring and a prop-2-yn-1-yl group, which provides distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for various research applications .

Properties

CAS No.

918422-86-3

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

tert-butyl N-cyclopropyl-N-prop-2-ynylcarbamate

InChI

InChI=1S/C11H17NO2/c1-5-8-12(9-6-7-9)10(13)14-11(2,3)4/h1,9H,6-8H2,2-4H3

InChI Key

NPYLASUMIHNVPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC#C)C1CC1

Origin of Product

United States

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